molecular formula C8H9N3O2S B1450633 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1934800-66-4

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1450633
CAS No.: 1934800-66-4
M. Wt: 211.24 g/mol
InChI Key: LTNJMJNELSRHSI-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core.

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a disruption in the bacterial energy metabolism. Additionally, this compound interacts with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has shown cytotoxic effects on various cancer cell lines, including human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . The compound induces apoptosis and inhibits cell proliferation, making it a potential candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain in Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the bacterial survival. Additionally, the compound has been shown to interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, although it may degrade over extended periods. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with consistent inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and inhibition of tumor growth . At very high doses, the compound may exhibit toxic effects, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. In particular, its inhibition of cytochrome bd oxidase affects the respiratory chain and energy metabolism in Mycobacterium tuberculosis . Additionally, the compound may interact with other metabolic enzymes, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, the compound may localize to specific compartments, such as mitochondria, where it exerts its effects on the electron transport chain and energy metabolism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with key enzymes and biomolecules, leading to its observed biochemical and cellular effects.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminoethyl side chain .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-2-3-11-7(12)6-5(1-4-14-6)10-8(11)13/h1,4H,2-3,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJMJNELSRHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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